N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide
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Overview
Description
N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a benzyl group, a chlorophenyl group, and a pyridine carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide typically involves the reaction of 2-benzyl-4-chloroaniline with pyridine-4-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a ligand for biological receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing therapeutic agents for various diseases.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- N-Benzyl-4-chloro-2-pyridinecarboxamide
Uniqueness
N-(2-Benzyl-4-chlorophenyl)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyl and chlorophenyl groups, along with the pyridine carboxamide moiety, allows for versatile chemical reactivity and potential interactions with biological targets.
Properties
CAS No. |
82211-21-0 |
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Molecular Formula |
C19H15ClN2O |
Molecular Weight |
322.8 g/mol |
IUPAC Name |
N-(2-benzyl-4-chlorophenyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H15ClN2O/c20-17-6-7-18(22-19(23)15-8-10-21-11-9-15)16(13-17)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,23) |
InChI Key |
YRWGNHFBMQYJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=CC(=C2)Cl)NC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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